![molecular formula C20H22N4O5 B2726772 N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide CAS No. 1170843-84-1](/img/structure/B2726772.png)
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide, commonly known as BDP9066, is a small molecule drug that has been studied for its potential therapeutic applications. BDP9066 is a benzamide derivative that has shown promising results in preclinical studies for the treatment of various diseases.
科学的研究の応用
Synthesis and Chemical Transformations
Research has explored the synthesis and chemical transformations of benzamide derivatives, providing insights into the development of new compounds with potential applications in medicinal chemistry and other fields. For example, the study on the transformation and excretion of drugs in biological systems reveals how certain benzamide derivatives undergo metabolic changes, indicating their potential use in drug design and pharmacokinetics (Arita et al., 1970). Similarly, the synthesis of benzamides and their evaluation for antiulcer and antihypoxic properties suggest the therapeutic potential of these compounds (Bakibaev et al., 1994).
Photocatalytic Applications
The study on photocatalytic degradation of propyzamide using titanium dioxide-loaded adsorbents highlights the environmental applications of benzamide derivatives in treating pollutant compounds (Torimoto et al., 1996). This research underscores the role of these compounds in enhancing the efficiency of photocatalytic degradation processes.
Drug Design and Therapeutic Applications
Several studies have investigated the potential therapeutic applications of benzamide derivatives. The design, synthesis, and antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptor agonists demonstrate the potential of these compounds in cancer therapy (Youssef et al., 2020). Additionally, the design and synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as novel histone deacetylase inhibitors indicate the relevance of benzamide derivatives in developing new treatments for cancer and other diseases (Jiao et al., 2009).
作用機序
Target of Action
Compounds with similar structures have been reported to target enzymes like cyclooxygenase (cox) .
Mode of Action
Similar compounds have been reported to inhibit the activity of their target enzymes, leading to downstream effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect the prostaglandin synthesis pathway by inhibiting cox enzymes .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)ethyl]-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-2-18(25)23-14-5-3-13(4-6-14)19(26)21-9-10-22-20(27)24-15-7-8-16-17(11-15)29-12-28-16/h3-8,11H,2,9-10,12H2,1H3,(H,21,26)(H,23,25)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZUMXILOHFSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2726691.png)

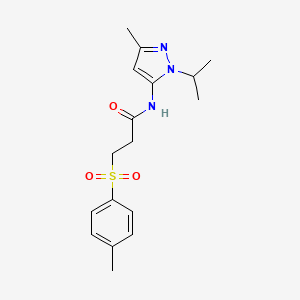
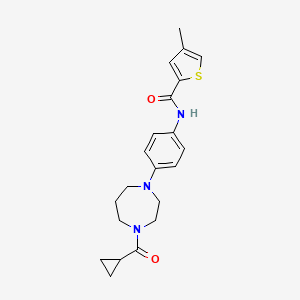
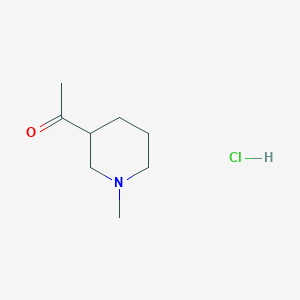
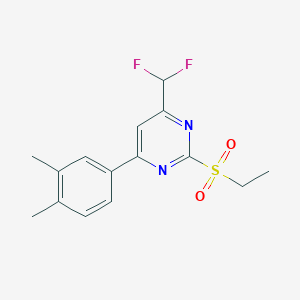
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726704.png)
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2726705.png)

![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)
![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)

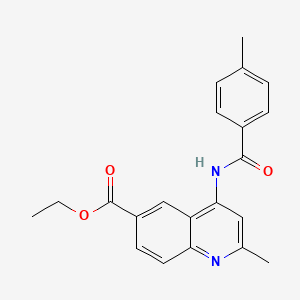
![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)